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Compound of Interest

Compound Name: Ro-3306

Cat. No.: B10769113 Get Quote

This guide provides a comprehensive overview of the chemical properties, mechanism of

action, and biological effects of Ro-3306, a selective inhibitor of Cyclin-dependent kinase 1

(CDK1). The information is intended for researchers, scientists, and professionals in the field of

drug development.

Chemical Structure and Properties
Ro-3306 is a small molecule inhibitor with the following chemical characteristics:

Chemical Name: (Z)-5-(quinolin-6-ylmethylene)-2-((thiophen-2-ylmethyl)amino)thiazol-4(5H)-

one[1]

IUPAC Name: 5-(6-Quinolinylmethylene)-2-[(2-thienylmethyl)amino]-4(5H)-thiazolone

SMILES String: O=C1N=C(NCC2=CC=CS2)S/C1=C\C3=CC=C4N=CC=CC4=C3[2]

CAS Number: 872573-93-8

Molecular Formula: C₁₈H₁₃N₃OS₂

Molecular Weight: 351.45 g/mol

Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b10769113?utm_src=pdf-interest
https://www.benchchem.com/product/b10769113?utm_src=pdf-body
https://www.benchchem.com/product/b10769113?utm_src=pdf-body
https://www.apexbt.com/ro-3306.html
https://www.medchemexpress.com/Ro-3306.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ro-3306 is a potent and selective, ATP-competitive inhibitor of CDK1.[3] It primarily targets the

CDK1/cyclin B1 and CDK1/cyclin A complexes, which are crucial for the G2/M transition and

entry into mitosis.[1] By inhibiting CDK1, Ro-3306 effectively blocks the cell cycle in the G2/M

phase.[1][3] This targeted inhibition makes it a valuable tool for cell synchronization in research

settings.[1] Furthermore, in cancer cells, prolonged inhibition of CDK1 by Ro-3306 can lead to

the induction of apoptosis.[1][4]

The selectivity of Ro-3306 for CDK1 over other cyclin-dependent kinases is a key feature,

although it does show some activity against other CDKs at higher concentrations.[3]

Signaling Pathway of Ro-3306 in Modulating
Apoptosis
Ro-3306 has been shown to enhance p53-mediated apoptosis in acute myeloid leukemia

(AML) cells.[4][5][6] The proposed signaling pathway involves the downregulation of anti-

apoptotic proteins and the modulation of p53-downstream targets. Specifically, Ro-3306
treatment leads to a decrease in the expression of Bcl-2 and survivin.[4][6] It also blocks the

p53-mediated transcriptional activation of p21 and MDM2, which can have anti-apoptotic

effects.[4] This concerted action shifts the cellular balance towards apoptosis.
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Ro-3306 signaling pathway leading to apoptosis.

Quantitative Data
The inhibitory activity of Ro-3306 against various cyclin-dependent kinases and its effects on

cell lines are summarized in the table below.
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Target/Assay Value Cell Line(s) Notes Reference

Ki (CDK1) 20 nM N/A [2][3]

Ki (CDK1/cyclin

B1)
35 nM N/A [1][3][5]

Ki (CDK1/cyclin

A)
110 nM N/A [1][3][5]

Ki (CDK2/cyclin

E)
340 nM N/A [2][3]

Ki (CDK4/cyclin

D)
>2000 nM N/A [3]

G2/M Arrest 9 µM (18-20h)
HCT116,

SW480, HeLa

Effective for cell

synchronization.
[1]

Apoptosis

Induction
4 µM (48h) Cancer cell lines [1]

Oocyte

Maturation Arrest
10 µM N/A [3]

Experimental Protocols
The inhibitory activity of Ro-3306 against various CDK/cyclin complexes is determined using a

homogeneous time-resolved fluorescence (HTRF) assay.[3]

Enzyme Preparation: Recombinant human CDK/cyclin complexes (CDK1/cyclin B1,

CDK1/cyclin A, CDK2/cyclin E, and CDK4/cyclin D) are expressed and isolated from Hi5

insect cells.[1]

Assay Buffer: The assay is performed in a buffer containing 25 mM Hepes, 6.25 mM MgCl₂,

0.003% Tween 20, 0.3 mg/ml BSA, and 1.5 mM DTT. ATP concentrations are adjusted based

on the specific CDK being assayed (162 µM for CDK1, 90 µM for CDK2, and 135 µM for

CDK4).[1]
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Reaction: Test compounds are diluted to their final concentrations. The kinase reaction is

initiated by adding the pRB substrate (0.185 µM). The reaction mixture is incubated at 37°C

for 30 minutes with constant agitation.[3]

Termination and Detection: The reaction is terminated by the addition of an anti-phospho

pRB antibody. After a 30-minute incubation, a secondary antibody conjugated to a

fluorophore is added, and the plate is incubated for an additional hour. The fluorescence is

read on a multi-label reader, and IC₅₀ values are calculated. Ki values are then determined

using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the ATP

concentration and Km is the Michaelis-Menten constant for ATP.[3]
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Workflow for the kinase inhibition assay.

The effect of Ro-3306 on cell viability and proliferation is commonly assessed using an MTT

assay.[3]

Cell Seeding: Log-phase cells are seeded into 96-well plates at a density of 25,000 cells per

well and incubated for 24 hours.[3]
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Compound Treatment: Cells are treated with various concentrations of Ro-3306 to determine

the half-maximal inhibitory concentration (IC₅₀).

MTT Addition: After the desired incubation period (e.g., 48 hours), 20 µL of MTT solution (5

mg/mL in saline) is added to each well, and the plates are incubated for an additional 4

hours.[3]

Formazan Solubilization: The supernatant is removed, and the formazan crystals formed by

viable cells are solubilized in 200 µL of anhydrous DMSO.[3]

Absorbance Reading: The absorbance is measured at 565 nm using a microplate reader to

determine cell viability.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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